Molecular Rigidity and Rotatable Bond Profile vs. Unsubstituted Analog
The 2,3-dimethyl derivative features zero rotatable bonds, compared to the unsubstituted parent 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1) which also has zero rotatable bonds, but the additional methyl groups increase molecular complexity from 150 to 240, indicating a more constrained and defined pharmacophore . The exact mass increases from 149.02 to 177.05 g/mol, and the hydrogen bond acceptor count is maintained at 4, while the donor count remains at 1 .
| Evidence Dimension | Molecular Complexity and Physicochemical Profile |
|---|---|
| Target Compound Data | Complexity: 240; Exact Mass: 177.0538 g/mol; Rotatable Bonds: 0; H-Acceptors: 4; H-Donors: 1 |
| Comparator Or Baseline | 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1): Complexity: 150; Exact Mass: 149.02 g/mol; Rotatable Bonds: 0; H-Acceptors: 4; H-Donors: 1 |
| Quantified Difference | Complexity increase of 90 points; Mass increase of 28.03 g/mol (18.8%) |
| Conditions | Computed properties from standard cheminformatics models (PubChem/Chem960) |
Why This Matters
Greater structural complexity and molecular weight often correlate with higher target selectivity and a more defined conformational space, making the 2,3-dimethyl derivative a more selective tool for probing binding pockets where steric bulk is advantageous.
